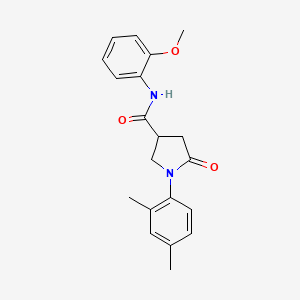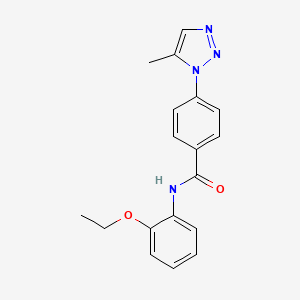
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPP, is a synthetic compound that belongs to the pyrrolidinecarboxamide family. DMPP has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, pain management, and neurological disorders. In
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models of neuropathic pain. In addition, this compound has been studied for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Wirkmechanismus
The exact mechanism of action of 1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. This compound has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In animal models of neuropathic pain, this compound has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels and reducing the release of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This compound has been shown to have a low toxicity profile in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its potential therapeutic applications in cancer treatment, pain management, and neurological disorders. Another direction is to develop more efficient synthesis methods for this compound, which could improve its yield and bioavailability. Finally, future research could focus on identifying novel analogs of this compound with improved potency and selectivity for its target enzymes and signaling pathways.
Synthesemethoden
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzoyl chloride with 2-methoxyaniline in the presence of triethylamine, followed by the reaction with pyrrolidine-2,5-dione. The yield of this compound can be improved by using a microwave-assisted synthesis method, which involves the reaction of 2,4-dimethylbenzoyl chloride with 2-methoxyaniline and pyrrolidine-2,5-dione in the presence of a catalytic amount of acetic acid under microwave irradiation.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-8-9-17(14(2)10-13)22-12-15(11-19(22)23)20(24)21-16-6-4-5-7-18(16)25-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLMWMJPKDCCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4876658.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4876674.png)
![methyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4876682.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4876688.png)

![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide](/img/structure/B4876706.png)
![2-{4-[(benzylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4876717.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4876728.png)
![N-cyclopropyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4876736.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876746.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4876750.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4876759.png)
